methyl 5-hydroxy-1H-pyrazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJZOTYGFHOHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006954 | |
| Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86625-25-4, 1018446-60-0 | |
| Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 5 Hydroxy 1h Pyrazole 3 Carboxylate and Its Analogues
Classical Approaches to Pyrazole (B372694) Synthesis Relevant to the Compound
The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry. mdpi.com The most prominent and historically significant methods involve the condensation of a binucleophile, typically hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species. nih.govbeilstein-journals.org These classical approaches remain fundamental in accessing a wide array of substituted pyrazoles.
Cyclocondensation Reactions with Hydrazines and Carbonyl Systems
The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a compound containing a 1,3-dicarbonyl system or a functional equivalent, such as an α,β-unsaturated ketone or an acetylenic ketone. nih.gov This versatile reaction allows for the construction of the five-membered pyrazole ring through the formation of two new nitrogen-carbon bonds. The nature of the substituents on both the hydrazine and the carbonyl component dictates the final substitution pattern of the pyrazole product.
A direct and efficient one-pot synthesis of a close analogue, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has been reported through the reaction of phenylhydrazine (B124118) and dimethylacetylene dicarboxylate (DMAD). mdpi.com In this procedure, equimolar amounts of the two reactants are refluxed, leading to the formation of the pyrazole ring system. mdpi.com The reaction proceeds via a cyclocondensation mechanism where the hydrazine adds to the electron-deficient alkyne of DMAD. beilstein-journals.org
The product, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, exists in tautomeric equilibrium with its keto form, methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. mdpi.com However, studies have shown that the hydroxy-pyrazole tautomer is predominant in DMSO-d6 solution and is the form that crystallizes from ethanol. mdpi.com
Table 1: Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| Phenylhydrazine | Dimethylacetylene dicarboxylate (DMAD) | Toluene/DCM (1:1) | Reflux, 2h | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |
| This interactive table summarizes the one-pot synthesis protocol. |
The reaction between β-keto esters and hydrazine hydrate (B1144303) is a classic and widely employed method for synthesizing pyrazolones, which are tautomers of hydroxypyrazoles. nih.govyoutube.com This reaction, a variant of the Knorr pyrazole synthesis, is a robust route to 5-hydroxypyrazoles. nih.gov The initial condensation typically occurs between the more reactive ketone carbonyl of the β-keto ester and one of the nitrogen atoms of hydrazine, followed by intramolecular cyclization and dehydration to yield the pyrazolone (B3327878) ring. nih.gov For instance, the condensation of ethyl acetoacetate (B1235776) with hydrazine hydrate is a standard method to produce 3-methyl-1H-pyrazol-5(4H)-one. nih.gov By choosing a β-keto ester with a carboxylate group at the appropriate position, this method can be adapted to synthesize pyrazole-3-carboxylate derivatives.
One-Pot Multicomponent Reactions in Synthesis
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions (MCRs) have become a powerful tool in modern organic synthesis. ut.ac.ir These reactions combine three or more reactants in a single step to form a complex product, incorporating substructures from each starting material. ut.ac.irorientjchem.org Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. rsc.org
A common four-component reaction for synthesizing fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, involves the combination of an aldehyde, malononitrile (B47326), a β-keto ester (like ethyl acetoacetate), and hydrazine hydrate. ut.ac.irrsc.org This process typically proceeds through a series of condensations and cyclizations, where the β-keto ester and hydrazine first form a pyrazolone intermediate. nih.govrsc.org This intermediate then reacts with an arylidene malononitrile (formed in situ from the aldehyde and malononitrile) via a Michael addition, followed by intramolecular cyclization to yield the final product. rsc.orgjetir.org These MCRs are often promoted by various catalysts and can be performed under environmentally benign conditions, such as in water or under solvent-free protocols. ut.ac.irrsc.orglongdom.org
Regioselective Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylates
When using unsymmetrical starting materials, such as a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound, the formation of two possible regioisomeric pyrazoles is a common challenge. nih.gov Therefore, developing regioselective synthetic methods is crucial for controlling the final structure. The synthesis of 5-hydroxy-1H-pyrazole-3-carboxylates specifically requires that the cyclization occurs in a controlled manner to place the hydroxyl group at the C5 position and the carboxylate at the C3 position.
Synthesis via Enaminone-Type Reagents
A highly effective strategy for the regioselective synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates involves the use of enaminone-type reagents, such as diethyl 2-[(dimethylamino)methylene]malonate. mdpi.comnih.gov This method provides a reliable route to the 5-hydroxy isomer, avoiding the formation of the isomeric 3-hydroxypyrazole. mdpi.com
The synthesis is a two-step process:
Transamination: An arylhydrazine undergoes an acid-catalyzed transamination reaction with the enaminone reagent. This step replaces the dimethylamino group with the arylhydrazino group to form an enhydrazine intermediate. mdpi.comresearchgate.net
Cyclization: The resulting enhydrazine intermediate is then subjected to base-catalyzed cyclization. mdpi.comnih.gov This intramolecular condensation leads specifically to the formation of the ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate. mdpi.comresearchgate.net
This approach offers excellent control over the regiochemistry of the final product. mdpi.comnih.gov The initial reaction site on the enaminone and the subsequent cyclization pathway are directed, ensuring the desired placement of the substituents on the pyrazole ring. mdpi.com
Table 2: Regioselective Synthesis of Ethyl 1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates mdpi.com
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield |
| 1 | Arylhydrazine, Diethyl 2-[(dimethylamino)methylene]malonate | Acid-catalyzed | Diethyl 2-[(2-arylhydrazinyl)methylene]malonate (Enhydrazine) | 70-94% |
| 2 | Enhydrazine Intermediate | Base-catalyzed (e.g., TEA in water/methanol) | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate | 60-86% |
| This interactive table outlines the two-step regioselective synthesis. |
Base-Catalyzed Cyclization of Intermediate Hydrazones
A foundational method for the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates involves the base-catalyzed cyclization of intermediate hydrazones. nih.gov This process is a key step in a two-part synthesis that begins with the acid-catalyzed transamination of a suitable starting material, such as diethyl [(dimethylamino)methylene]malonate, with arylhydrazines. nih.gov
The resulting enhydrazine intermediates are then subjected to cyclization. nih.gov A common procedure employs a mixture of water, methanol, and triethylamine (B128534) as the base to facilitate the ring-closing reaction, affording the desired ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates in good yields, typically ranging from 60% to 86%. nih.gov The reaction mechanism is understood to proceed through an initial 1,4-addition of the hydrazine to a protonated enaminone, which then eliminates dimethylamine (B145610) to form the critical enhydrazine intermediate ready for cyclization. nih.gov
Novel Synthetic Routes and Catalytic Systems
Recent advancements in organic synthesis have introduced a variety of novel methods for constructing the pyrazole ring, moving beyond traditional condensation reactions. These modern approaches often employ sophisticated catalytic systems to improve efficiency, regioselectivity, and substrate scope.
Transition-Metal Catalyzed Methodologies
Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of pyrazoles. These methods provide direct routes to a wide array of functionalized pyrazoles, often in a single step from un-functionalized precursors. researchgate.netrsc.org Catalysts based on metals such as copper, iron, and silver have been shown to be highly effective.
Key strategies include:
Direct C-H Functionalization : This approach avoids the need for pre-functionalized pyrazoles, offering a more atom-economical pathway. The inherent electronic properties of the pyrazole ring, such as the acidic C-5 proton and the nucleophilic C-4 position, can be exploited to direct regioselective C-H arylation. researchgate.net
Aerobic Oxidative Cyclization : Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is a mild and convenient method for accessing a broad range of pyrazole derivatives. organic-chemistry.org
Ionic Liquid Catalysis : The combination of transition metals with ionic liquids offers a green and efficient catalytic system. For instance, an Fe(III)-based ionic liquid, [C4mim][FeCl4], has been utilized as a homogeneous catalyst for the condensation of hydrazines and 1,3-diketones, achieving high yields at room temperature. ias.ac.in
Silver-Catalyzed Reactions : Silver triflate (AgOTf) has proven to be a highly efficient catalyst for the rapid and regioselective synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines at room temperature. mdpi.com
A one-pot synthesis for an analogue, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has been achieved by the reaction of phenyl hydrazine with dimethyl acetylene (B1199291) dicarboxylate (DMAD) at reflux temperature. mdpi.com
Photoredox Reactions in Pyrazole Formation
Visible-light photoredox catalysis represents a significant advancement, enabling pyrazole synthesis under exceptionally mild conditions. organic-chemistry.orgmdpi.com This strategy uses light energy to initiate single-electron transfer (SET) processes, generating reactive radical intermediates that drive the formation of the pyrazole ring.
Notable photoredox strategies include:
Relay Catalysis : A single photocatalyst can engage in multiple, successive photoredox cycles within one reaction. This has been demonstrated in the formal [4 + 1] annulation of hydrazones, which involves a sequence of oxidative and reductive quenching cycles to build the complex pyrazole scaffold. acs.org
Oxidative Deformylation : A domino sequence combining a photoclick cycloaddition with a photocatalyzed oxidative deformylation allows for the regioselective synthesis of pyrazoles. acs.org This process uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde functions as a photoremovable directing group. acs.org
Oxidation of Hydrazine : A widely applicable method involves the visible-light-promoted oxidation of hydrazine to diazene. This reactive intermediate then adds to Michael acceptors, leading to polysubstituted pyrazoles in high yields using air as the terminal oxidant, which enhances the environmental benignity of the process. organic-chemistry.orgresearchgate.net
Nano-Catalyst Applications
The use of nano-catalysts in pyrazole synthesis aligns with the principles of green chemistry, offering high efficiency, reusability, and often solvent-free conditions. pharmacognosyjournal.netnih.gov These catalysts possess a large surface area and unique electronic properties that enhance their catalytic performance.
Examples of nano-catalysts in pyrazole synthesis include:
Metal Oxide Nanoparticles : Nano-catalysts such as cobalt oxide, nano-ZnO, nano-TiO2, and nano-SiO2 have been successfully employed. pharmacognosyjournal.netnih.gov For example, substituted pyrazoles can be prepared via microwave irradiation using a cobalt oxide nano-catalyst in a green solvent medium. pharmacognosyjournal.net
Core-Shell and Supported Nanocatalysts : To improve stability and performance, modified nanoparticles are used. An Ag/La-ZnO core-shell nanocatalyst facilitates the synthesis of 4H-pyrano[2,3-c] pyrazoles under solvent-free grinding conditions. nih.gov Similarly, magnetically recyclable catalysts like iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO) and yolk-shell magnetic organosilica with an ionic liquid/copper complex have been developed for the efficient synthesis of pyrazole derivatives. frontiersin.orgacs.org These catalysts are easily recovered and can be reused multiple times without significant loss of activity. acs.org
Optimization of Reaction Parameters and Yield Enhancement
To maximize the efficiency of synthetic routes to methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its analogues, careful optimization of reaction parameters is essential. Temperature and solvent selection are among the most critical factors influencing reaction rate, yield, and even the final product structure.
Temperature and Solvent Effects
The choice of solvent and the reaction temperature can dramatically alter the outcome of pyrazole synthesis. Solvents can influence the solubility of reagents and catalysts, stabilize transition states, and in some cases, participate directly in the reaction mechanism. Temperature affects reaction kinetics, with higher temperatures generally increasing the reaction rate. However, elevated temperatures can also lead to side reactions or decomposition, thereby reducing the yield. mdpi.com
Studies have shown that a temperature-controlled approach can even lead to divergent synthetic pathways, yielding different products from the same starting materials. mdpi.comnih.gov For instance, in certain electrophilic cyclizations, pyrazoles are formed at a higher temperature (e.g., 95 °C), while their N-tosylated counterparts are produced at a lower temperature (e.g., 65 °C). mdpi.comnih.gov
The following table illustrates the impact of solvent and temperature on the yield of pyrazole synthesis from selected studies.
| Entry | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Cu(OTf)2 | Toluene | 60 | 60 | mdpi.com |
| 2 | Cu(OTf)2 | Toluene | >60 | <60 | mdpi.com |
| 3 | Cu(OTf)2 | THF | 60 | Lower than Toluene | mdpi.com |
| 4 | Cu(OTf)2 | Dioxane | 60 | Lower than Toluene | mdpi.com |
| 5 | t-BuOK | DMF | Room Temp. | 87 | rsc.org |
| 6 | t-BuOK | Toluene | Room Temp. | 56 | rsc.org |
| 7 | t-BuOK | THF | Room Temp. | 43 | rsc.org |
| 8 | None | [HDBU][OAc] (Ionic Liquid) | 65 | 95 (of 2a) | nih.gov |
| 9 | None | Ethanol | 65 | 93 (of 2a) | nih.gov |
| 10 | None | DMF | 65 | 85 (of 2a*) | nih.gov |
| Product 2a refers to 3,5-diphenyl-1-tosyl-1H-pyrazole, demonstrating temperature and solvent effects on an analogue synthesis. |
Catalyst Selection and Concentration
The synthesis of this compound and its analogues is significantly influenced by the choice of catalyst and its concentration. Catalysts play a crucial role in enhancing reaction rates, improving yields, and in many cases, directing the regioselectivity of the cyclization reaction. The selection of an appropriate catalyst is dependent on the specific synthetic route and the nature of the starting materials. Both acid and base catalysis are commonly employed, alongside transition metal catalysts and more environmentally benign "green" catalysts.
Acid Catalysis
Acid catalysts are frequently utilized in the classical Knorr synthesis of pyrazoles, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. jk-sci.com The catalytic acid facilitates the reaction by protonating the dicarbonyl compound, which is then attacked by the hydrazine. jk-sci.com A subsequent intramolecular cyclization and dehydration, where the catalyst is regenerated, leads to the formation of the pyrazole ring. jk-sci.com
In the synthesis of analogues such as ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, a two-step process involving acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines is employed. nih.gov This is a key step where the catalyst facilitates the formation of an intermediate hydrazone, which then undergoes cyclization. nih.gov
Commonly used acid catalysts include:
p-Toluenesulfonic acid (PTSA)
Sulfuric acid (H₂SO₄)
Hydrochloric acid (HCl)
The concentration of the acid catalyst can affect the reaction rate and yield. While a catalytic amount is sufficient, optimizing the concentration is crucial to avoid side reactions or degradation of the reactants and products.
Base Catalysis
Base catalysis is also a prevalent strategy in the synthesis of 5-hydroxypyrazole derivatives. Following an initial acid-catalyzed step, base-catalyzed cyclization of the intermediate hydrazones is a common method to afford the final pyrazole product. nih.gov The base facilitates the deprotonation of the intermediate, promoting the nucleophilic attack required for ring closure.
In some synthetic pathways, a base is used to mediate the intramolecular 1,5-cyclization of intermediates formed from the reaction of diazo compounds with pyrylium (B1242799) salts, leading to the formation of functionalized pyrazoles.
Transition Metal Catalysis
A variety of transition metal catalysts have been explored for the synthesis of pyrazole derivatives, often offering milder reaction conditions and improved selectivity.
Iron (Fe): Iron catalysts, such as FeCl₃, have been used in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.com The catalyst, often used in conjunction with a polymer like polyvinyl pyrrolidine (B122466) (PVP), accelerates the addition of arylhydrazines to the double bond of malononitrile derivatives. mdpi.com
Copper (Cu): Copper-catalyzed reactions provide an efficient route to pyrazoles under acid-free conditions at room temperature. organic-chemistry.org
Rhodium (Rh): Rhodium catalysts have been employed in the addition-cyclization of hydrazines with alkynes. organic-chemistry.org
Palladium (Pd): Palladium catalysts are used in the coupling of aryl triflates with pyrazole derivatives. organic-chemistry.org
The choice of the metal and its ligand system can significantly impact the efficiency and outcome of the reaction.
Green Catalysts and Methods
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods for pyrazoles. This includes the use of "green" catalysts that are less toxic and can often be recycled.
Ammonium Chloride (NH₄Cl): This readily available and inexpensive salt has been used as a green catalyst for the synthesis of pyrazole derivatives like 3,5-dimethyl pyrazole. jetir.org It serves as a mild acid catalyst in Knorr-type pyrazole syntheses. jetir.org
Nano-ZnO: Nano-sized zinc oxide has been demonstrated as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com
Sodium p-toluenesulfonate (NaPTS): In aqueous media, NaPTS has been used as a catalyst in the three-component cyclocondensation to form 5-aminopyrazole-4-carbonitriles. mdpi.com It is believed to act as a hydrotrope, increasing the solubility of organic reactants in water and thereby enhancing the reaction rate. mdpi.com
Influence of Catalyst Concentration
The concentration of the catalyst is a critical parameter that must be optimized to achieve the best results in terms of reaction time and yield. Insufficient catalyst may lead to slow or incomplete reactions, while an excess can sometimes promote the formation of byproducts or complicate the purification process.
For instance, in the synthesis of pyranopyrazole derivatives, a related class of compounds, the effect of catalyst concentration has been systematically studied. While not the specific target compound, these findings provide valuable insights into the general principles of catalyst concentration effects in pyrazole synthesis.
Effect of Catalyst Concentration on the Synthesis of Pyranopyrazoles
| Catalyst | Catalyst Concentration (mol%) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| SnCl₂ | Not specified (Conventional Heating) | 1.4 h | 80 | nih.gov |
| Not specified (Microwave Irradiation) | 25 min | 88 | ||
| Fe₃O₄-MNPs | 6 | 15 min | Best Yields | nih.gov |
| Yttrium iron garnet (YIG) | Not specified | 20 min | Excellent | nih.gov |
As illustrated in the table, increasing the efficiency of the catalytic system, for example through microwave irradiation or the use of highly active nanocatalysts, can dramatically reduce reaction times while improving yields. The optimal catalyst loading is often determined empirically for each specific reaction.
Chemical Reactivity and Transformations of Methyl 5 Hydroxy 1h Pyrazole 3 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring in methyl 5-hydroxy-1H-pyrazole-3-carboxylate is an electron-rich aromatic system. The presence of the hydroxyl group at the C5 position further activates the ring, directing electrophilic substitution primarily to the C4 position. This high regioselectivity is a hallmark of 5-hydroxypyrazole reactivity.
Common electrophilic substitution reactions include:
Halogenation: Bromination of 5-pyrazolones can be achieved using reagents like N-bromobenzamide. nih.gov This suggests that similar reactions could introduce halogen atoms at the C4 position of the title compound.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is effective for introducing a formyl group (-CHO) at the C4 position of 5-pyrazolone derivatives. nih.gov
Nitration and Sulfonation: While less commonly detailed for this specific molecule, standard aromatic nitration and sulfonation conditions can potentially introduce nitro (-NO₂) and sulfo (-SO₃H) groups, respectively, at the activated C4 position.
Due to the electron-rich nature of the pyrazole ring, nucleophilic aromatic substitution is generally not favored unless the ring is substituted with potent electron-withdrawing groups.
Table 1: Electrophilic Substitution Reactions on the 5-Hydroxypyrazole Ring
| Reaction Type | Reagent(s) | Position of Substitution | Product Type |
|---|---|---|---|
| Formylation | POCl₃, DMF | C4 | 4-Formyl-5-hydroxypyrazole |
| Bromination | N-Bromobenzamide | C4 | 4-Bromo-5-hydroxypyrazole |
Oxidation and Reduction Reactions of the Compound
The functional groups of this compound allow for specific oxidation and reduction reactions.
Oxidation: The pyrazole ring itself is generally stable to oxidation. However, alkyl substituents on the ring can be oxidized. For instance, a methyl group on a pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemicalbook.comyoutube.com The hydroxyl group at the C5 position can be oxidized, though this may lead to ring-opening or complex product mixtures depending on the oxidant and reaction conditions.
Reduction: The ester group is the primary site for reduction.
Reduction to Alcohol: The methyl carboxylate group can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). umich.edu
Reduction of the Pyrazole Ring: The double bonds within the pyrazole ring can be reduced under specific catalytic hydrogenation conditions, for example, using a nickel or platinum catalyst, to yield pyrazoline or pyrazolidine (B1218672) derivatives. youtube.com
Table 2: Oxidation and Reduction of Pyrazole Derivatives
| Transformation | Functional Group | Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Oxidation | Ring-attached methyl group | KMnO₄ | Carboxylic acid |
| Reduction | Ester (carboxylate) | LiAlH₄ | Primary alcohol |
| Reduction | Ring double bonds | H₂ / Ni or Pt | Saturated ring |
Ester Hydrolysis and Transesterification Reactions
The methyl ester group at the C3 position is readily susceptible to hydrolysis and transesterification.
Ester Hydrolysis: The most common reaction of the ester moiety is hydrolysis to the corresponding carboxylic acid. This transformation is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification. chemicalbook.commdpi.com This irreversible process is a standard method for producing pyrazole-3-carboxylic acids. mdpi.com
Transesterification: While less documented for this specific compound, the methyl ester can undergo transesterification. This reaction involves treating the methyl ester with a different alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst to form a new ester (e.g., ethyl ester, propyl ester). This allows for the modification of the ester group to suit specific synthetic needs or to alter the compound's physical properties.
Derivatization Strategies of the Hydroxyl and Carboxylate Moieties
The hydroxyl and carboxylate groups are key handles for derivatization, enabling the synthesis of a wide array of analogues with diverse properties.
Both the hydroxyl and the ester groups can be converted into other functionalities.
Hydroxyl Group Derivatization: The hydroxyl group can be alkylated to form ethers or acylated to form esters, modifying the compound's electronic properties and solubility.
Ester Group Modification: As mentioned, the ester can be hydrolyzed to a carboxylic acid. chemicalbook.commdpi.com This carboxylic acid is a versatile intermediate that can be converted into an acid chloride, which can then be used to synthesize a variety of other derivatives. The ester can also be reduced to a primary alcohol. umich.edu
Pyrazole Carboxamides: A significant derivatization pathway is the conversion of the methyl carboxylate into a carboxamide. This is typically achieved by reacting the ester directly with an amine at elevated temperatures or by a two-step process involving hydrolysis to the carboxylic acid, activation (e.g., to an acid chloride or using coupling agents like EDC·HCl), and subsequent reaction with a primary or secondary amine. The resulting 1H-pyrazole-3-carboxamide derivatives are a class of compounds that have been investigated for various biological activities. nih.gov
Other Ester Derivatives: As noted in the transesterification section, a variety of other ester derivatives can be synthesized from the methyl ester. For example, reaction with different alcohols can produce compounds like ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. keyorganics.net
Tautomerism Studies: 5-Hydroxy vs. 5-Oxo Forms
An essential chemical feature of this compound is its existence in tautomeric forms. The compound can exist as the aromatic 5-hydroxy form or the non-aromatic 5-oxo (or pyrazolone) form. sigmaaldrich.com
Research indicates that for many 5-hydroxypyrazoles, the hydroxy tautomer is the predominant form in both the solid state and in various solvents. mdpi.com For example, studies on the closely related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate have shown through NMR spectroscopy and X-ray crystallography that the 5-hydroxy form is the more stable and dominant tautomer. This stability is attributed to the aromaticity of the pyrazole ring in the hydroxy form. The 5-oxo form is also referred to as 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester. sigmaaldrich.com The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of pyrazole (B372694) derivatives in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can map the connectivity of atoms and confirm the identity of specific tautomeric forms. mdpi.comktu.edu
For instance, the ¹H NMR spectrum of a closely related derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, recorded in a DMSO-d₆ solution, provides unambiguous evidence for its structure. mdpi.com The spectrum reveals distinct signals that can be assigned to each unique proton in the molecule. A key finding is that the tautomeric form with the hydroxyl group at the 5-position is predominant in this solvent. mdpi.com
Key ¹H NMR Spectral Assignments for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: mdpi.com
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Hydroxyl (-OH) | 12.16 | Singlet |
| Pyrazole (4-H) | 5.98 | Singlet |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Although specific data for the parent compound is not detailed in the provided sources, the analysis of related structures shows that the pyrazole ring carbons (C-3, C-4, and C-5) resonate at characteristic chemical shifts, which can be broadened or sharpened depending on dynamic processes like tautomerism. ktu.edu ¹⁵N NMR is particularly valuable for probing the electronic environment of the nitrogen atoms within the pyrazole ring, helping to distinguish between different regioisomers and tautomers. ktu.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment.
Fourier-transform infrared (FTIR) spectroscopy has been used to characterize methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The spectrum clearly indicates the presence of the key functional groups predicted by its structure. mdpi.com The observation of a distinct O-H stretching vibration confirms the presence of the hydroxyl group, while a strong absorption in the carbonyl region is indicative of the ester group. mdpi.com
Characteristic FTIR Peaks for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: mdpi.com
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Hydroxyl (-OH) | 3204 | Stretching vibration |
Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available in the cited literature, the technique is well-suited for observing vibrations of non-polar bonds and symmetric stretching modes, which might be weak or absent in the IR spectrum. It would be particularly useful for analyzing the pyrazole ring vibrations. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular weight of methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is 156.14 g/mol . For the related 1-phenyl derivative, the molecular weight is 218.2 g/mol . mdpi.com
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and often breaks apart into smaller, characteristic fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments provides a molecular fingerprint. For pyrazole carboxylates, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group, such as the loss of the alkoxy group (-OR), or fragmentation of the pyrazole ring itself. libretexts.orgresearchgate.net For example, in the GC-MS analysis of the simpler methyl 1H-pyrazole-3-carboxylate, the molecular ion peak is observed at m/z 126, with a top peak at m/z 95, likely corresponding to the loss of the methoxy group. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and details of intermolecular interactions. This technique has been successfully applied to determine the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com
The X-ray diffraction analysis of single crystals of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, obtained from an ethanol solution, revealed its crystallographic parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. mdpi.com The specific space group was determined to be P2₁/c, a common centrosymmetric space group for organic molecules. mdpi.com
Crystallographic Data for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.5408(16) Å |
| b | 9.5827(16) Å |
| c | 11.580(2) Å |
| β | 105.838(3)° |
| Volume (V) | 1018.5(3) ų |
The crystal structure provides a precise picture of the molecule's three-dimensional shape. In methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are not coplanar; the planes are inclined at a dihedral angle of 60.83(5)°. mdpi.com The carboxylate group, however, lies nearly in the plane of the pyrazole ring, with a C8-C9-C10-O2 torsion angle of 173.0(1)°. mdpi.com The analysis confirmed that there were no unexpected or unusual geometric parameters in the structure. mdpi.com
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the solid state of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, hydrogen bonding plays a crucial role. mdpi.com
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a important tool for investigating the molecular geometry and electronic distribution of pyrazole (B372694) derivatives. These calculations offer valuable insights into the molecule's stability, reactivity, and spectroscopic properties.
Basis Set Selection and Methodologies (e.g., B3LYP/6-311G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For pyrazole systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed as it provides a good balance between accuracy and computational cost. This functional combines the strengths of both Hartree-Fock theory and DFT.
A frequently used basis set in conjunction with B3LYP is the 6-311G(d,p). This notation indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. The "(d,p)" part signifies the addition of polarization functions (d-functions for heavy atoms and p-functions for hydrogen atoms), which are crucial for accurately describing the anisotropic electron density in molecules with heteroatoms and multiple bonds, such as pyrazoles. While specific DFT studies on methyl 5-hydroxy-1H-pyrazole-3-carboxylate are not extensively documented in the literature, the optimization of a similar compound, (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, was successfully performed using the B3LYP/6-311G(d,p) level of theory asrjetsjournal.org. This suggests that this methodology is well-suited for the theoretical investigation of the title compound.
Geometry optimization calculations aim to find the lowest energy arrangement of atoms in the molecule. For a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, single-crystal X-ray diffraction has provided experimental data on its molecular structure mdpi.com. In this structure, the pyrazole ring is essentially planar. The phenyl ring and the pyrazole ring planes are inclined at a dihedral angle of 60.83(5)°, and the carboxylate group is nearly coplanar with the pyrazole ring mdpi.com. DFT calculations would be expected to reproduce these geometric parameters with a high degree of accuracy.
The electronic structure of the molecule can also be elucidated using DFT. Key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability nih.gov.
Table 1: Illustrative Data from DFT Calculations on a Pyrazole Derivative
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations on a pyrazole derivative.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target. The pyrazole scaffold is a common feature in many biologically active compounds, making molecular docking a valuable tool for understanding their mechanism of action and for the design of new, more potent derivatives.
Docking studies involve the use of a scoring function to estimate the binding affinity between the ligand and the target. These scoring functions take into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For pyrazole derivatives, hydrogen bonding often plays a crucial role in their interaction with biological targets due to the presence of nitrogen and oxygen atoms.
While specific molecular docking studies for this compound were not found, numerous studies have been conducted on other pyrazole derivatives, highlighting their potential as inhibitors of various enzymes. For example, docking studies have been performed on pyrazole-carboxamide derivatives as potential carbonic anhydrase inhibitors nih.gov. In such studies, the pyrazole derivative is docked into the active site of the enzyme, and the interactions with key amino acid residues are analyzed. These analyses can reveal the structural features of the pyrazole derivative that are important for binding and can guide the design of new compounds with improved inhibitory activity.
Quantum Chemical Calculations for Reaction Mechanisms and Pathways
Quantum chemical calculations, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. These calculations can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. This information provides a detailed understanding of the reaction pathway and can be used to predict the feasibility of a reaction and the distribution of products.
The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Quantum chemical calculations can be used to study the mechanism of these reactions in detail. For example, calculations could be used to investigate the initial nucleophilic attack of the hydrazine on the carbonyl group, the subsequent cyclization step, and the final dehydration to form the aromatic pyrazole ring.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding energies constitutes the potential energy landscape of the molecule. Understanding the conformational preferences of a molecule is crucial as the conformation can significantly influence its physical, chemical, and biological properties.
For a molecule like this compound, several conformational degrees of freedom exist, including the orientation of the hydroxyl and methyl carboxylate groups relative to the pyrazole ring. The rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the carboxylate group to the pyrazole ring are particularly important.
Computational methods, such as DFT, can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. By calculating the energy of the molecule as a function of the relevant dihedral angles, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers, and the energy barriers between them can also be determined. For carboxylic acids, it is widely recognized that the syn conformation is generally preferred over the anti conformation due to stabilizing intramolecular interactions nih.govrogue-scholar.org. Similar effects would likely influence the conformational preferences of the hydroxyl group in this compound.
Biological Activity and Mechanistic Investigations
Antimicrobial Activity
There is no specific information in the reviewed literature detailing the efficacy of methyl 5-hydroxy-1H-pyrazole-3-carboxylate against key bacterial or fungal strains.
Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
No studies were found that specifically test this compound against these or other bacterial strains. Research on other pyrazole (B372694) derivatives has shown varied results. For example, propyl-5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate (HMPC) has been identified as a bacteriostatic agent against methicillin-resistant Staphylococcus aureus (MRSA). houstonmethodist.orgnih.gov Other studies on coumarin-substituted pyrazoles and enaminone-derived pyrazoles also report activity against S. aureus and other bacteria, but these compounds are structurally distinct from this compound. mdpi.comresearchgate.net
Efficacy against Fungal Organisms (e.g., Candida albicans, C. parapsilosis, C. tropicalis)
No data is available on the antifungal activity of this compound. In contrast, the related compound 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide has been synthesized and shown to have a promising antifungal effect against both Candida albicans and Candida tropicalis. nih.govnih.govresearchgate.net Further studies on different pyrazole structures, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehydes, have also explored their potential against various Candida species through inhibition of the CYP51 enzyme. nih.govmdpi.com
Inhibition Mechanisms Against Microbes
Without specific activity data, the inhibition mechanism for this compound against microbes remains unknown. For other active pyrazole derivatives, proposed mechanisms are varied. For instance, the anti-staphylococcal compound HMPC is thought to act via a mechanism linked to the global transcriptional regulator MgrA. nih.gov For antifungal pyrazoles, inhibition of lanosterol (B1674476) 14-alpha demethylase (CYP51) is a common mechanism of action, similar to other azole antifungals. nih.govmdpi.com
Anti-inflammatory Effects
There are no specific studies detailing the anti-inflammatory effects of this compound.
Enzyme Inhibition in Inflammatory Pathways
No information exists on the ability of this compound to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). The anti-inflammatory properties of the pyrazole class are well-documented, with the drug celecoxib (B62257) being a prominent example of a selective COX-2 inhibitor based on a 1,5-diaryl pyrazole scaffold. nih.gov Research into other derivatives, such as thymol–pyrazole hybrids, has focused on creating dual COX-2/5-LOX inhibitors. nih.gov However, one study on the distinct compound 3-methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide (MPCA) found it to be devoid of anti-inflammatory activity in a carrageenan-induced paw edema test. nih.gov
Receptor Interactions Regulating Inflammation
No data is available regarding the interaction of this compound with receptors involved in the regulation of inflammation.
Antioxidant Properties and Free Radical Scavenging
The pyrazolone (B3327878) core, a tautomeric form of the 5-hydroxypyrazole structure found in this compound, is present in compounds known for their antioxidant capabilities. A notable example is edaravone (B1671096) (1-phenyl-3-methyl-5-pyrazolone), a potent antioxidant and free radical scavenger used in clinical settings. mdpi.com Research into other phenyl-pyrazolone derivatives has sought to explore and quantify these properties. mdpi.com
Studies on a series of phenyl-pyrazolone derivatives demonstrated marked antioxidant capacity. mdpi.com The antioxidant potential of these compounds was evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. In this test, three specific phenyl-pyrazolone derivatives showed antioxidant capacities similar to edaravone, with EC₅₀ values in the 34–36 μM range. mdpi.com Other derivatives in the same series displayed lower, yet still significant, antioxidant activity. mdpi.com The findings indicate that the nature of the substituents on the phenyl-pyrazolone core plays a crucial role in modulating the capacity to quench oxygen-based free radicals. mdpi.com
Table 1: Antioxidant Activity of Phenyl-Pyrazolone Derivatives (DPPH Assay)
| Compound | EC₅₀ (μM) |
| Edaravone (EDA) | ~34-36 |
| Phenyl-Pyrazolone Derivative 2 | ~34-36 |
| Phenyl-Pyrazolone Derivative 3 | ~34-36 |
| Phenyl-Pyrazolone Derivative 5 | >36 |
| Phenyl-Pyrazolone Derivative 1 | >36 |
| Phenyl-Pyrazolone Derivative 4 | 97 |
| Data sourced from a study on phenyl-pyrazolone derivatives, where lower EC₅₀ values indicate higher antioxidant activity. mdpi.com |
Anticancer and Antiproliferative Activities
The pyrazole scaffold is a key feature in many compounds investigated for their potential as anticancer agents. nih.govresearchgate.net Derivatives of pyrazole have shown the ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis. nih.govnih.gov
The cytotoxic effects of various pyrazole derivatives have been documented against several human cancer cell lines.
A549 Lung Cancer Cells: In one study, two novel pyrazole derivatives were tested for their cytotoxic activity against the A549 human lung adenocarcinoma cell line using an MTT assay. nih.govnih.gov One of the compounds, 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide, was found to be effective in inhibiting the growth of these cancer cells, with an EC₅₀ value of 220.20 µM. nih.gov Another study focused on 1,3,5-trisubstituted-1H-pyrazole derivatives, which also demonstrated significant cytotoxicity against A549 cells. nih.gov
HeLa Cervical Cancer Cells: A derivative, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, was evaluated for its antiproliferative effects and showed good inhibition against HeLa cells, with a mean growth percentage of 38.44%. mdpi.com In a different investigation, a series of 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives were synthesized and tested against HeLa cells. researchgate.net One compound from this series exhibited the highest antiproliferative activity among those tested, although it was weaker than the standard drug, 5-Fluorouracil. researchgate.net
C6 Glioma Cells: The same study that investigated HeLa cells also assessed the antiproliferative activity of 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives against C6 rat glioma cells. researchgate.net The compounds demonstrated concentration-dependent inhibition of C6 cell growth. researchgate.net
Table 2: Cytotoxic and Antiproliferative Activity of Pyrazole Derivatives on Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Activity Metric | Result |
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 | EC₅₀ | 220.20 µM nih.gov |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa | Mean Growth % | 38.44% mdpi.com |
| 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives | HeLa, C6 | Antiproliferative | Active, but less potent than 5-FU researchgate.net |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | A549 | Cytotoxicity | Significant activity reported nih.gov |
The anticancer effects of pyrazole derivatives are often linked to their ability to induce apoptosis in cancer cells through various molecular pathways.
One key mechanism involves the generation of reactive oxygen species (ROS). For instance, the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole was found to provoke apoptosis accompanied by an elevated level of ROS in MDA-MB-468 breast cancer cells. nih.gov
Another critical pathway is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives showed that effective compounds significantly decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for initiating the mitochondrial pathway of apoptosis.
The activation of caspases, which are the executioner enzymes of apoptosis, is a common downstream effect. The pyrazole derivative 3f was observed to cause a significant rise in caspase-3 enzymatic activity, indicating that a caspase-dependent pathway is a significant mechanism for the induced apoptosis. nih.gov Furthermore, research on 1,3,5-trisubstituted-1H-pyrazoles demonstrated an upregulation of Caspase-3 gene expression in treated cancer cells. nih.gov These compounds were also shown to increase the expression of the tumor suppressor protein p53, which can respond to cellular stress by halting the cell cycle and inducing apoptosis. nih.gov
Analgesic and Antinociceptive Potential
Certain pyrazole derivatives have been evaluated for their pain-relieving properties.
The involvement of the opioid system in the analgesic effects of pyrazoles has been investigated. In a study using the pyrazole derivative 3-methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide (MPCA), its antinociceptive action was tested in the presence of naloxone (B1662785), a non-selective opioid receptor antagonist. nih.gov The pre-administration of naloxone did not prevent the antinociception induced by MPCA. nih.gov This result strongly suggests that the analgesic effect of this particular pyrazole derivative does not involve opioid receptors, including the kappa opioid receptor. nih.gov
Despite not acting via opioid receptors, pyrazole derivatives have shown the ability to modulate pain responses in preclinical models. The compound MPCA, when administered subcutaneously to mice, induced a dose-dependent decrease in pain behavior during both the neurogenic (early) and inflammatory (late) phases of the formalin test. nih.gov The formalin test is a widely used model that assesses responses to both acute and persistent pain. The efficacy of MPCA in both phases suggests it can modulate the underlying pain pathways associated with both direct nerve stimulation and subsequent inflammation. nih.gov Importantly, MPCA did not show anti-inflammatory activity on its own in a carrageenan-induced paw edema test, indicating its effect is primarily antinociceptive. nih.gov
Enzyme Inhibition Studies Beyond Inflammatory Pathways
Derivatives of the this compound scaffold have been investigated for their inhibitory effects on a range of enzymes outside of the traditional inflammatory pathways. These studies highlight the versatility of the pyrazole core in targeting diverse biological systems.
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes. semanticscholar.org Certain isoforms, particularly the tumor-associated hCA IX and XII, are targets for anticancer therapies.
Studies on related pyrazole compounds have demonstrated their potential as CA inhibitors. A series of 5-aryl-1H-pyrazole-3-carboxylic acids showed selective inhibition of the membrane-bound isoforms hCA IX and XII over the cytosolic forms hCA I and II. nih.gov Inhibition constants (Ki) were in the micromolar range (4-50 μM). nih.gov Specifically, derivatives with bulky substituents in the para-position of the phenyl ring were more effective against hCA XII, while those with alkyl groups in both ortho- and meta-positions showed better inhibition of hCA IX. sigmaaldrich.com
Another study on 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides found these derivatives to be potent inhibitors. nih.gov The presence of a 2-hydroxy-5-methylphenyl group at position 3 of the pyrazole ring, combined with an N-[4-(aminosulfonyl)phenyl]carboxamide at position 5, was beneficial for hCA IX inhibitory activity. nih.gov In contrast, a simple 2-hydroxyphenyl substituent at position 3 was detrimental to this activity. nih.gov
Table 1: Carbonic Anhydrase Inhibition by Pyrazole Derivatives
| Compound Class | Target Isoform(s) | Inhibition Range (Ki) | Key Structural Feature for Activity | Source(s) |
|---|---|---|---|---|
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX, hCA XII | 4-50 µM | Selective for membrane-bound isoforms | nih.gov |
| 3-(2-Hydroxyaryl)-1H-pyrazole-5-carboxamides | hCA IX | Active | 2-Hydroxy-5-methylphenyl at C3 and specific carboxamide at C5 | nih.gov |
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of conditions like Alzheimer's disease. nih.gov Based on the available research, direct studies evaluating this compound or its close derivatives for acetylcholinesterase inhibition have not been prominently reported. While other heterocyclic compounds are known AChE inhibitors, specific data for this pyrazole scaffold is not currently available in the provided literature.
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an important target for antiproliferative, immunosuppressive, and antimalarial drugs. medchemexpress.comnih.gov The pyrazole scaffold has been successfully utilized to create potent DHODH inhibitors.
Notably, pyrazole-based compounds have been developed as inhibitors of Plasmodium falciparum DHODH (PfDHODH), a clinically validated target for treating and preventing malaria. nih.gov The development of the clinical candidate DSM265 validated this approach. nih.gov Subsequent research led to the discovery of highly potent and selective pyrazole-based inhibitors through structure-based design. nih.gov For instance, some 2-(3-alkoxy-1H-pyrazol-1-yl)azines were found to inhibit human DHODH, and while all compounds were tested against P. falciparum growth, only two showed modest inhibition, which did not correlate with their activity against the parasite's DHODH enzyme. nih.govacs.org This highlights the potential for achieving selectivity between the human and parasite enzymes.
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. nih.govnih.gov
A library of 22 pyrazole derivatives was evaluated for activity against human PTP1B. nih.gov The study found that compounds such as 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole and 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole were the most potent inhibitors, acting through a noncompetitive mechanism. nih.gov These findings suggest that the pyrazole moiety, particularly when functionalized with additional benzene (B151609) rings, can effectively inhibit PTP1B. nih.gov The most active compounds also demonstrated selectivity over the related T-cell protein tyrosine phosphatase (TCPTP). nih.gov
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is often overexpressed in cancer cells and contributes to the "Warburg effect," a state of altered metabolism. nih.gov Activation of PKM2 is being explored as a novel anticancer strategy.
A series of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which are structurally analogous to this compound, were identified as potent small-molecule activators of PKM2. nih.gov This discovery involved the optimization of a weakly active screening hit into a novel and potent series of activators, highlighting the suitability of the pyrazole-carboxamide scaffold for modulating the activity of this important metabolic enzyme. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For the pyrazole core, various studies have elucidated how structural modifications influence biological activity against different targets.
For Carbonic Anhydrase Inhibition:
Selectivity: The substitution pattern on an aryl ring attached to the pyrazole core dictates selectivity among CA isoforms. For 5-aryl-1H-pyrazole-3-carboxylic acids, bulky para-substituents on the phenyl ring favor hCA XII inhibition, whereas alkyl groups at both ortho- and meta-positions enhance inhibition of hCA IX. sigmaaldrich.com
Potency: For 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides, the presence of a 2-hydroxy-5-methylphenyl group at C3 is beneficial for hCA IX inhibition compared to an unsubstituted 2-hydroxyphenyl group. nih.gov
For DHODH Inhibition:
Side Chains: In a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines, the introduction of a cyclopropyl (B3062369) group led to improved inhibition of virus replication, an effect mediated by DHODH inhibition. acs.org
Ester vs. Amide: For a series of Plasmodium DHODH inhibitors, replacing an ethyl ester with an ethyl amide at the C3 carboxylate position resulted in a 14-fold loss of potency, indicating the importance of the ester group for activity. nih.gov
For PTP1B Inhibition:
Aromatic Moieties: The addition of benzene rings as functional groups on the pyrazole moiety was found to increase the ability of the compounds to inhibit PTP1B. nih.gov
For Meprin α and β Inhibition:
N-Substitution: In a study on pyrazole-based meprin inhibitors, N-substitution of the pyrazole ring with lipophilic methyl or phenyl groups decreased activity compared to the unsubstituted pyrazole. nih.gov In contrast, introducing an aromatic carboxylic acid at the N-1 position via a benzyl (B1604629) linker improved activity against meprin α and significantly increased potency against meprin β. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazole Derivatives
| Target Enzyme | Position of Modification | Favorable Substituent(s) | Unfavorable Substituent(s) | Source(s) |
|---|---|---|---|---|
| Carbonic Anhydrase IX | C3-Aryl Ring | 2-Hydroxy-5-methylphenyl | 2-Hydroxyphenyl | nih.gov |
| Carbonic Anhydrase XII | C5-Aryl Ring (para) | Bulky groups | - | sigmaaldrich.com |
| DHODH (Plasmodium) | C3-Carboxylate | Ethyl ester | Ethyl amide | nih.gov |
| PTP1B | General | Additional benzene rings | - | nih.gov |
Impact of Substituent Modifications on Efficacy
The biological efficacy of pyrazole-based compounds is profoundly influenced by the nature and placement of various substituents on the pyrazole core. researchgate.netnih.gov Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity. The pyrazole ring itself can serve as a bioisostere for other aromatic rings like benzene, often improving physicochemical properties such as lipophilicity and water solubility. nih.gov
Key positions for substitution on the pyrazole ring include the nitrogen atom at position 1 (N-1) and the carbon atoms at positions 3, 4, and 5 (C-3, C-4, C-5). researchgate.net For instance, in the development of inhibitors for meprin α and β, 3,5-diphenylpyrazole (B73989) was identified as a potent lead structure. nih.gov Further modifications revealed that introducing a cyclopentyl group at the C-3(5) position maintained high activity, whereas methyl or benzyl groups led to a decrease in inhibitory potency. nih.gov Conversely, N-substitution on the pyrazole ring with lipophilic methyl or phenyl groups resulted in a four- to six-fold decrease in activity against meprins. nih.gov
In the context of anticancer agents, pyrazole derivatives have been designed as kinase inhibitors. Molecular modeling of pyrazole-based inhibitors targeting the RET (rearranged during transfection) kinase revealed that hydrogen bond acceptor and electronegative groups are favorable for substitution at the R¹ position, while electropositive and sterically larger groups at the R² position enhance the inhibitory potency. nih.gov Other research has focused on pyrene-pyrazole hybrids as tubulin polymerization inhibitors, where modifications at the N-1 and C-3 positions were critical for activity. mdpi.commdpi.com These hybrids demonstrated the ability to induce apoptosis in cancer cell lines by increasing caspase-3 activity. mdpi.com
The following table summarizes findings on how specific substituent modifications affect biological outcomes.
Table 1: Impact of Substituent Modifications on Biological Activity
| Parent Compound/Scaffold | Position of Modification | Substituent Change | Observed Impact on Efficacy | Biological Target/Assay | Citation |
|---|---|---|---|---|---|
| 3,5-Diphenylpyrazole | C-3(5) | Phenyl to Cyclopentyl | Similar inhibitory activity | Meprin α | nih.gov |
| 3,5-Diphenylpyrazole | C-3(5) | Phenyl to Methyl or Benzyl | Decreased inhibitory activity | Meprin α | nih.gov |
| 3,5-Diphenylpyrazole | N-1 | H to Methyl or Phenyl | 4- to 6-fold decrease in activity | Meprin α and β | nih.gov |
| Pyrazole Scaffold | R¹ | Introduction of H-bond acceptor/electronegative group | Increased potency | RET Kinase | nih.gov |
| Pyrazole Scaffold | R² | Introduction of electropositive/steric group | Increased potency | RET Kinase | nih.gov |
Regiochemical Influence on Biological Activity
The regiochemistry of the pyrazole ring is a critical determinant of biological activity. The synthesis of pyrazoles, particularly from the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine (B178648), can result in the formation of two different regioisomers. nih.gov The selective synthesis of a desired regioisomer often depends on the reaction conditions and the electronic and steric properties of the substituents on the precursors. nih.gov For example, it has been shown that using fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) can significantly enhance the regioselectivity of pyrazole formation. acs.org
A clear example of regiochemical influence is seen in the development of inhibitors for LIMK1/2. Researchers synthesized two distinct series of compounds: 1-benzylpyrazolo-5-carboxamides (Series A) and 1-benzylpyrazolo-3-carboxamides (Series B), which arise from the cyclization of a common intermediate. acs.org These regioisomers displayed different biological profiles, underscoring the importance of the substituent arrangement on the pyrazole core.
The distinction between 3-hydroxy- and 5-hydroxy-pyrazole regioisomers is particularly significant. These isomers are not readily interconvertible and require different synthetic strategies. nih.gov For instance, ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates are typically prepared via the cyclization of enhydrazine intermediates. nih.gov In contrast, a novel two-step synthesis was developed for the isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, which involves the acylation of hydrazines followed by cyclization. nih.gov These two classes of regioisomers were evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme for parasite survival, demonstrating that their biological activity is dependent on this specific structural arrangement. nih.gov The distinct structures are also confirmed by differing NMR spectral data, with the C3-H proton of 5-hydroxypyrazoles appearing at approximately 7.9 ppm, while the C5-H proton of 3-hydroxypyrazoles is found further downfield around 8.9 ppm. nih.gov
Table 2: Comparison of Pyrazole Regioisomers
| Regioisomer Class | Key Structural Feature | Typical Synthetic Route | Biological Relevance / Target | Distinguishing 1H NMR Signal | Citation |
|---|---|---|---|---|---|
| 1,5-Disubstituted Pyrazoles | Substituents at N-1 and C-5 | Reaction with free hydrazine base | Active as LIMK1/2 inhibitors (as 5-carboxamides) | C3-H at ~7.9 ppm (for 5-hydroxy derivatives) | acs.orgnih.govacs.org |
Mechanism of Action Elucidation through Molecular Target Identification
The broad spectrum of pharmacological effects exhibited by pyrazole derivatives is a direct result of their ability to interact with a diverse array of biological macromolecules. nih.gov The elucidation of these molecular targets is crucial for understanding their mechanism of action and for the rational design of new, more potent, and selective therapeutic agents.
One of the most prominent mechanisms of action for pyrazole compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. Pyrazole derivatives have been successfully developed as inhibitors of several kinases, including:
RET Kinase : Implicated in several types of human cancer, pyrazole compounds have been designed to fit into the active site of RET kinase, thereby blocking its aberrant signaling. nih.govresearchgate.net
LIM Kinase (LIMK) : Tetrahydropyrazolopyridinones, derived from pyrazole carboxylates, have been identified as potent and highly selective allosteric inhibitors of LIMK1/2, which are involved in regulating actin cytoskeletal dynamics. acs.org
Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) : Various pyrazole-based hybrids and pyrazolo[3,4-d]pyrimidine derivatives have shown potent cytotoxicity against cancer cell lines by inhibiting CDK2 and EGFR. mdpi.com
Beyond kinases, pyrazole derivatives target other essential enzymes.
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) : As an essential enzyme in the pyrimidine biosynthesis pathway of the malaria parasite, PfDHODH is a key drug target. Conformationally constrained pyrazole analogues, such as 5-hydroxy- and 3-hydroxy-pyrazole-4-carboxylates, have been specifically designed and evaluated as inhibitors of this enzyme. nih.gov
Meprin α and β : These zinc metalloproteases are involved in inflammatory processes. Substituted 3,5-diphenylpyrazole derivatives have been identified as highly potent inhibitors. nih.gov
Carbonic Anhydrase (CA) : Pyrazole-carboxamide derivatives incorporating a sulfonamide moiety have demonstrated significant inhibitory effects against human carbonic anhydrase isoenzymes I and II. nih.gov
In addition to enzyme inhibition, other mechanisms have been identified. Some 1H-pyrazole-3-carboxamide derivatives exert their anticancer effects by acting as DNA-binding agents. jst.go.jp Studies suggest these compounds can bind to the minor groove of DNA, potentially causing conformational changes and inducing DNA cleavage, which leads to apoptosis in cancer cells. jst.go.jp Another established anticancer mechanism for pyrazole compounds is the inhibition of tubulin polymerization, which disrupts microtubule function and arrests the cell cycle. mdpi.com
Table 3: Identified Molecular Targets of Pyrazole Derivatives
| Molecular Target | Class of Pyrazole Derivative | Therapeutic Area | Mechanism of Action | Citation |
|---|---|---|---|---|
| RET, EGFR, CDK2, LIMK | Various substituted pyrazoles | Anticancer | Inhibition of kinase activity | nih.govmdpi.comacs.orgresearchgate.net |
| PfDHODH | 5-hydroxy- and 3-hydroxy-pyrazole-4-carboxylates | Antimalarial | Inhibition of pyrimidine synthesis | nih.gov |
| Meprin α and β | 3,5-Diphenylpyrazole derivatives | Anti-inflammatory | Inhibition of metalloprotease activity | nih.gov |
| Carbonic Anhydrase I & II | Pyrazole-carboxamides with sulfonamide moiety | Various | Enzyme Inhibition | nih.gov |
| DNA | 1H-Pyrazole-3-carboxamides | Anticancer | Minor groove binding, DNA cleavage | jst.go.jp |
Applications in Advanced Materials and Other Fields
Role as Dye Molecules
The pyrazole (B372694) scaffold is a fundamental component in the synthesis of various dyes. Pyrazolone (B3327878) dyes, derived from pyrazole structures, are a well-established class of colorants. royal-chem.com The core structure of methyl 5-hydroxy-1H-pyrazole-3-carboxylate serves as a precursor or coupling component in the creation of azo dyes. Azo compounds, characterized by the –N=N– functional group, are the largest group of colorants, and incorporating a pyrazole moiety can lead to dyes with specific and desirable properties. globalresearchonline.netmdpi.com
Research has shown that heterocyclic dyes based on the closely related 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid exhibit interesting color properties. researchgate.net The maximum absorption wavelength (λmax) of these dyes, which determines their color, can be fine-tuned by introducing different substituents to the aromatic or heterocyclic rings. researchgate.net For instance, creating a stronger donor-π-acceptor system within the molecule can lead to a significant red shift (a shift to a longer wavelength). researchgate.net The ethyl ester analog, ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, is a known intermediate for producing pigments such as Pigment Red 38 and Pigment Red 42. dyestuffintermediates.com The synthesis of these dyes often involves a coupling reaction between a diazonium salt and the pyrazole-based component. mdpi.com
Table 1: Examples of Pyrazole-Based Dye Intermediates
| Compound Name | Application/Finding |
|---|---|
| 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid | Used as a coupling component to produce mono- and bi-heterocyclic dyes. researchgate.net |
| Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | Intermediate for C.I. Pigment Red 38 and C.I. Pigment Red 42. dyestuffintermediates.com |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Diazotized and used in azo coupling reactions to form new colorants. mdpi.com |
Intermediates in the Synthesis of Other Chemical Compounds
The pyrazole ring is a prominent feature in many synthetic and natural products, making pyrazole derivatives like this compound valuable intermediates. mdpi.com They serve as foundational building blocks for more complex molecules, particularly in the pharmaceutical and agrochemical industries. mdpi.com
The reactivity of the pyrazole core allows for its use in the synthesis of a variety of heterocyclic compounds. nih.gov For example, a one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been developed by reacting phenyl hydrazine (B178648) with dimethylacetylene dicarboxylate (DMAD). mdpi.com Furthermore, pyrazole carboxylates are key precursors for creating biologically active molecules. They have been used to synthesize inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, an enzyme crucial for the survival of the malaria parasite. nih.gov A patent also describes how a lower alkyl ester of 1-methyl-5-hydroxypyrazole-4-carboxylic acid can be hydrolyzed and decarboxylated to produce 1-methyl-5-hydroxypyrazole, a useful intermediate for herbicides. google.com
Table 2: Synthetic Applications of Pyrazole Carboxylate Intermediates
| Intermediate | Reagents | Product | Application |
|---|---|---|---|
| Phenyl hydrazine & Dimethylacetylene dicarboxylate | Toluene/DCM, reflux | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | Organocatalyst, Drug synthesis mdpi.com |
| Diethyl [(dimethylamino)methylene]malonate & Arylhydrazines | Acid/Base catalysis | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates nih.gov | Inhibitors of PfDHODH nih.gov |
| 1-methyl-5-hydroxypyrazole-4-carboxylic acid lower alkyl ester | Mineral acid, heat | 1-methyl-5-hydroxypyrazole google.com | Herbicide intermediate google.com |
Coordination Polymer Chemistry (e.g., ligands for metal complexes)
Coordination polymers (CPs) are materials formed by the self-assembly of metal ions and organic ligands. mdpi.com Molecules like this compound, which contain both nitrogen atoms in the pyrazole ring (N-donors) and oxygen atoms in the carboxylate group (O-donors), are excellent candidates for ligands in the construction of CPs. mdpi.comunibo.it
The pyrazole-carboxylate structure can coordinate with metal ions in several ways, leading to the formation of diverse and functional materials. The presence of a hydrogen bond donor (the N-H of the pyrazole ring) near the metal coordination site can strengthen the resulting framework. researchgate.net Studies have identified common coordination patterns, or motifs, involving hydrogen bonding between the pyrazole N-H and the carboxylate oxygen of an adjacent ligand. researchgate.net The reaction of copper(II) carboxylates with pyrazole has been shown to yield a variety of structures, from discrete molecular complexes to one-dimensional (1D) and three-dimensional (3D) coordination polymers, demonstrating the versatility of these building blocks. unibo.it The choice of ligands and reaction conditions is critical in directing the self-assembly process and determining the final architecture and properties of the coordination polymer. mdpi.comunibo.it
Potential in Agrochemical Industry
Pyrazole derivatives are a cornerstone of the modern agrochemical industry, with widespread use as herbicides and fungicides. scispace.comaip.org The specific chemical structure of the pyrazole ring allows for interaction with various biological targets in weeds and pathogenic fungi. royal-chem.comaip.org
Compounds structurally related to this compound are key intermediates in the synthesis of active agrochemical ingredients. For instance, 5-hydroxy-1-methylpyrazole (B124684) is a known precursor for herbicides. google.comchemicalbook.com A significant area of research is the development of pyrazole-based herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.org Recent studies have described novel pyrazole derivatives that show potent herbicidal activity against a range of weeds while maintaining high safety for crops like maize, cotton, and wheat. acs.org Additionally, pyrazole carboxanilides have been patented for their use as fungicides, highlighting the broad utility of this chemical class in protecting crops from disease. google.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid |
| Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate |
| Pigment Red 38 |
| Pigment Red 42 |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate |
| Phenyl hydrazine |
| Dimethylacetylene dicarboxylate (DMAD) |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |
| Diethyl [(dimethylamino)methylene]malonate |
| Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates |
| 1-methyl-5-hydroxypyrazole |
| 1-methyl-5-hydroxypyrazole-4-carboxylic acid |
| 5-hydroxy-1-methylpyrazole |
| Pyrazole |
Future Research Directions and Challenges
Development of Novel Synthetic Pathways with Enhanced Sustainability
The advancement of green chemistry principles is paramount for the future synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate. nih.govresearchgate.net Conventional synthetic routes for pyrazoles often rely on hazardous solvents, harsh reaction conditions, and high energy consumption, which are environmentally and economically unsustainable. researchgate.net Future research must prioritize the development of eco-friendly and efficient synthetic methodologies.
Key areas of focus include:
Multicomponent Reactions (MCRs): These reactions, which combine multiple starting materials in a single step, offer significant advantages in terms of atom economy, step economy, and reduced waste generation. nih.gov Designing an MCR for this compound could dramatically streamline its production.
Green Solvents and Catalysts: The use of water, ethanol, or solvent-free conditions represents a significant move towards sustainability. nih.govtandfonline.com Research into recyclable catalysts, such as magnetic nanoparticles or bio-organic catalysts, can further minimize environmental impact and reduce production costs. researchgate.netresearchgate.net
Energy-Efficient Techniques: The application of microwave irradiation and ultrasound assistance has been shown to accelerate reaction times, often leading to higher yields and cleaner product formation under milder conditions compared to conventional heating. researchgate.netnih.gov
A comparative overview of traditional versus sustainable approaches is presented below.
| Feature | Conventional Synthesis | Sustainable Synthesis | Key Advantages of Sustainable Approach |
| Solvents | Toluene, Dichloromethane, other organic solvents tandfonline.commdpi.com | Water, Ethanol, Ionic Liquids, Solvent-free researchgate.netnih.gov | Reduced toxicity and environmental pollution. nih.gov |
| Catalysts | Strong acids/bases, homogeneous metal catalysts | Recyclable catalysts (e.g., nano-catalysts), biocatalysts researchgate.netresearchgate.net | Catalyst reusability, lower cost, milder conditions. researchgate.net |
| Energy Input | High-temperature reflux for extended periods researchgate.netmdpi.com | Microwave irradiation, Ultrasound nih.gov | Shorter reaction times, reduced energy consumption. nih.gov |
| Reaction Type | Multi-step synthesis nih.gov | One-pot multicomponent reactions (MCRs) nih.gov | Increased efficiency, atom economy, reduced waste. nih.gov |
One promising strategy involves the one-pot cyclocondensation of hydrazine (B178648) derivatives with a suitable 1,3-dicarbonyl compound, a cornerstone of pyrazole (B372694) synthesis. mdpi.com For example, a one-pot synthesis for the related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was achieved by reacting phenyl hydrazine with dimethyl acetylene (B1199291) dicarboxylate (DMAD). mdpi.com Adapting such methods using greener solvents and energy sources is a critical future goal.
Exploration of Undiscovered Biological Activities and Molecular Targets
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous clinically approved drugs with a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. benthamdirect.comnih.govnih.gov However, the specific biological profile of this compound is not extensively characterized. Future research should systematically screen this compound and its derivatives against a wide array of molecular targets to uncover novel therapeutic applications.
Potential areas for investigation include:
Kinase Inhibition: Many pyrazole derivatives are potent kinase inhibitors targeting pathways involved in cancer cell proliferation, such as VEGFR, EGFR, and CDKs. nih.govnih.govmdpi.com Screening this compound against a panel of cancer-related kinases could identify new leads for oncology.
Antimicrobial and Antiviral Activity: The pyrazole nucleus is known to exhibit antimicrobial and antiviral properties. mdpi.combenthamdirect.com Investigating its efficacy against drug-resistant bacterial strains and viruses is a pertinent research avenue.
Enzyme Inhibition: Pyrazole-based compounds have been identified as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), carbonic anhydrase, and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.govnih.govmdpi.com
Receptor Modulation: Recent studies have shown that pyrazole derivatives can act as androgen receptor antagonists or inhibitors of the PD-1/PD-L1 immune checkpoint interaction, suggesting applications in prostate cancer and immunotherapy. nih.govacs.org
| Potential Biological Activity | Known Pyrazole Targets | Rationale for Investigation |
| Anticancer | VEGFR-2, EGFR, CDKs, Tubulin, DNA nih.govnih.govjst.go.jp | The pyrazole core is a common scaffold in anticancer agents. nih.gov |
| Anti-inflammatory | COX-2, various kinases nih.govmdpi.com | Pyrazole is the core of several anti-inflammatory drugs like celecoxib (B62257). nih.gov |
| Antimicrobial | DNA gyrase, Dihydroorotate Dehydrogenase nih.govnih.gov | Heterocyclic compounds are a rich source of new antimicrobial agents. nih.gov |
| Immunomodulatory | PD-L1 acs.org | Small-molecule checkpoint inhibitors are a major goal in cancer immunotherapy. |
| Endocrine Modulation | Androgen Receptor (AR) nih.gov | AR antagonism is a key strategy in treating prostate cancer. |
Advanced Computational Modeling for Predictive Design
In silico techniques are indispensable tools in modern drug discovery, enabling the cost-effective design and screening of novel therapeutic agents. tandfonline.com Advanced computational modeling offers a powerful approach to explore the potential of this compound and to guide the synthesis of new derivatives with enhanced activity and selectivity.
Future computational efforts should include:
Molecular Docking: This technique can be used to predict the binding modes and affinities of the compound within the active sites of various biological targets, such as kinases, enzymes, and receptors. nih.govresearchgate.net This helps prioritize which biological assays are most likely to yield positive results.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build mathematical models that correlate the structural features of a series of pyrazole derivatives with their biological activity. benthamdirect.com These models are valuable for predicting the potency of unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding interactions and revealing the influence of the compound on protein conformation. nih.gov
| Computational Technique | Application for this compound | Expected Outcome |
| Molecular Docking | Virtual screening against libraries of protein targets (e.g., kinases, enzymes). researchgate.netijpbs.com | Identification of potential biological targets; prediction of binding modes. |
| QSAR | Modeling the activity of a library of synthesized derivatives. benthamdirect.com | A predictive model to guide the design of more potent analogs. |
| Molecular Dynamics | Simulating the stability of top-ranked protein-ligand complexes from docking. nih.gov | Confirmation of stable binding interactions; understanding dynamic behavior. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Early assessment of drug-like properties to guide lead optimization. |
These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the drug discovery process, saving time and resources by focusing on the most promising molecular designs. tandfonline.com
Investigation of Synergistic Effects with Other Therapeutic Agents
The complexity of diseases like cancer often necessitates combination therapy to overcome drug resistance and enhance therapeutic efficacy. Investigating the synergistic potential of this compound with existing drugs is a critical research direction. Pyrazole derivatives have already shown the ability to potentiate the cytotoxic effects of conventional chemotherapeutics like cisplatin (B142131) and doxorubicin. mdpi.com
Future studies should be designed to:
Identify Rational Combinations: Based on its identified mechanism of action, the compound could be paired with drugs that act on complementary pathways. For instance, if it is found to be a kinase inhibitor, combining it with a DNA-damaging agent could create a powerful synergistic effect.
Perform In Vitro Synergy Screening: Using checkerboard assays, researchers can systematically test the compound in combination with a panel of approved drugs against various cancer cell lines to identify synergistic, additive, or antagonistic interactions.
Elucidate Mechanisms of Synergy: Once a synergistic combination is identified, further molecular studies are needed to understand the underlying mechanism. This could involve enhanced apoptosis, cell cycle arrest at multiple checkpoints, or inhibition of drug efflux pumps.
The development of multi-targeted kinase inhibitors, a class to which pyrazoles belong, is itself a strategy to achieve a form of internal synergy, simultaneously blocking multiple tumor signaling pathways to reduce the likelihood of resistance. nih.gov
Scale-Up Considerations for Industrial Production
Transitioning a synthetic process from a laboratory bench to industrial-scale production presents significant challenges related to safety, cost, efficiency, and purity. For this compound, key considerations for scale-up include managing hazardous reagents and optimizing reaction conditions for large-volume reactors.
Important areas for future investigation are:
Process Safety: The use of reagents like hydrazine requires strict safety protocols due to its toxicity and potential instability. acs.org Developing processes that minimize exposure and control exotherms is crucial.
Impurity Profile Control: Large-scale reactions can generate different impurity profiles compared to lab-scale synthesis. Robust purification and crystallization methods must be developed to ensure consistently high purity of the final product. acs.orgacs.org
Flow Chemistry: Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of pyrazoles. mdpi.com Flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety by minimizing the volume of hazardous materials at any given time, and improved scalability. acs.orgmdpi.com The development of a continuous manufacturing process for this compound could be a major step towards safe and efficient industrial production. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 5-hydroxy-1H-pyrazole-3-carboxylate, and how can intermediates be characterized?
- Methodology : Multi-step synthesis involving cyclocondensation of β-keto esters with hydrazines, followed by hydroxylation at the 5-position. For example, analogous pyrazole derivatives (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) are synthesized via hydrazine hydrate reactions with diketones or keto esters . Intermediate characterization should include , , and IR spectroscopy to confirm functional groups and regiochemistry .
- Key Considerations : Monitor reaction pH and temperature to avoid side products like N-alkylated isomers.
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodology :
- Handling : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by working in fume hoods with ≥6 air changes per hour .
- Storage : Store in airtight containers at 0–8°C to prevent degradation. Separate from oxidizing agents and ignition sources .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology :
- NMR : identifies proton environments (e.g., hydroxyl protons at δ 10–12 ppm; pyrazole ring protons at δ 6–8 ppm). confirms carbonyl (C=O) and ester (COOCH) groups .
- IR : Strong absorbance near 1700 cm for ester C=O and 3200–3500 cm for hydroxyl (-OH) stretching .
- Advanced Support : High-resolution mass spectrometry (HRMS) validates molecular formula.
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodology :
- Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization energetics).
- Apply cheminformatics tools (e.g., ICReDD’s reaction path search) to predict optimal solvents, catalysts, and temperatures .
- Case Study : For similar pyrazoles, computational screening reduced trial-and-error experiments by 40% in yield optimization .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
- Methodology :
- Factorial Design : Systematically vary parameters (e.g., molar ratios, reflux time) to identify critical factors. A 2 factorial design can isolate interactions between variables (e.g., temperature vs. catalyst loading) .
- Reproducibility Checks : Compare purification methods (e.g., column chromatography vs. recrystallization) and characterize batches via HPLC to assess purity-driven yield discrepancies .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 4 weeks. Monitor degradation via LC-MS and quantify half-life .
- Key Insight : Analogous pyrazoles show hydrolysis of ester groups under alkaline conditions (pH >10), requiring neutral storage buffers .
Q. What are the environmental impacts and degradation pathways of this compound?
- Methodology :
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity. Note: Existing data gaps require extrapolation from structurally related compounds .
- Degradation Studies : Perform photolysis (UV exposure) and biodegradation (activated sludge) tests. Pyrazole rings are resistant to microbial breakdown, suggesting persistence in aquatic systems .
Data Gaps and Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
